4-Amino-1-methoxybutan-2-one
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Overview
Description
4-Amino-1-methoxybutan-2-one is an organic compound with the molecular formula C5H11NO2 It is characterized by the presence of an amino group (-NH2) and a methoxy group (-OCH3) attached to a butan-2-one backbone
Synthetic Routes and Reaction Conditions:
Starting from 4-Amino-1-methoxybutan-2-ol: The compound can be synthesized by oxidizing 4-amino-1-methoxybutan-2-ol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Starting from this compound: Alternatively, it can be synthesized by reducing this compound using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned reagents under controlled conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 4-amino-1-methoxybutan-2-ol.
Reduction: The compound can be reduced to form 4-amino-1-methoxybutan-2-ol.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) with a catalyst are commonly used reducing agents.
Substitution: Various nucleophiles such as halides, alkyl halides, and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: 4-Amino-1-methoxybutan-2-ol
Reduction: 4-Amino-1-methoxybutan-2-ol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-1-methoxybutan-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
4-Amino-1-methoxybutan-2-one is similar to other compounds such as 4-amino-1-methoxybutan-2-ol and 1-amino-4-methoxybutan-2-ol. its unique combination of functional groups and molecular structure sets it apart, making it suitable for specific applications where these similar compounds may not be as effective.
Comparison with Similar Compounds
4-Amino-1-methoxybutan-2-ol
1-Amino-4-methoxybutan-2-ol
1-Amino-4-methoxybutan-2-one
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Properties
Molecular Formula |
C5H11NO2 |
---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
4-amino-1-methoxybutan-2-one |
InChI |
InChI=1S/C5H11NO2/c1-8-4-5(7)2-3-6/h2-4,6H2,1H3 |
InChI Key |
ZKAAOEDZFOQMGM-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)CCN |
Origin of Product |
United States |
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